An In-depth Technical Guide to cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of modern drug discovery is increasingly reliant on the development of novel molecular scaffolds that offer precise control over the three-dimensional arrangement of pharmacophoric elements. Among these, strained ring systems have garnered significant attention for their ability to impart unique conformational constraints and metabolic stability to bioactive molecules. Cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid, a disubstituted cyclobutane derivative, has emerged as a key building block in this arena, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of this versatile molecule, with a focus on its practical utility for researchers in medicinal chemistry and drug development.
Molecular Structure and Physicochemical Properties
Cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid (CAS Number: 142733-61-7) is a cyclobutane ring substituted at the 1 and 3 positions with a carboxylic acid and a methyl ester group, respectively, in a cis configuration.[1][2] This stereochemical arrangement is crucial as it dictates the spatial orientation of the two functional groups and, consequently, the molecule's utility as a linker or scaffold.
The cyclobutane ring itself is characterized by significant ring strain, a consequence of the deviation of its C-C-C bond angles from the ideal tetrahedral angle of 109.5°.[3] This inherent strain influences the molecule's reactivity and conformational preferences. The cyclobutane ring is not planar but adopts a puckered conformation to alleviate torsional strain between adjacent hydrogen atoms.[3] This puckering results in two distinct positions for substituents: axial and equatorial. In the cis isomer, both substituents are on the same face of the ring.
A summary of the key physicochemical properties of cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid is presented in the table below. It is important to note that while some experimental data is available, other values are estimated based on data from structurally related compounds due to a lack of comprehensive experimental characterization in the public domain.
| Property | Value | Source/Comment |
| IUPAC Name | (1s,3s)-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid | [2][4] |
| CAS Number | 142733-61-7 | [1][2] |
| Molecular Formula | C₇H₁₀O₄ | [1][2] |
| Molecular Weight | 158.15 g/mol | [1][2] |
| Physical Form | Liquid | [4] |
| Melting Point | Not available (likely low, given it is a liquid at RT) | |
| Boiling Point | Not available | |
| pKa | Estimated ~4.5-5.0 | Based on cyclobutanecarboxylic acid. |
| Solubility | Expected to be soluble in polar organic solvents | |
| Purity | Typically >95% | [5] |
Synthesis and Purification
Proposed Synthetic Pathway
Caption: Proposed synthetic route to cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid.
Experimental Protocol
Step 1: Hydrolysis of Diethyl 1,1-cyclobutanedicarboxylate to 1,1-Cyclobutanedicarboxylic acid [6]
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl 1,1-cyclobutanedicarboxylate in a solution of potassium hydroxide in ethanol and water.
-
Heat the mixture to reflux and maintain for 2 hours to ensure complete saponification of the esters.
-
After cooling to room temperature, remove the ethanol by rotary evaporation.
-
Dissolve the remaining residue in a minimal amount of hot water.
-
Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the dicarboxylic acid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1,1-cyclobutanedicarboxylic acid.
Step 2: Isomerization and Anhydride Formation to cis-1,3-Cyclobutanedicarboxylic acid anhydride
Rationale: Heating 1,1-cyclobutanedicarboxylic acid can lead to decarboxylation and isomerization. By using acetic anhydride, it is proposed that the intermediate diacid can be trapped as the more stable cis-1,3-anhydride.
-
Suspend 1,1-cyclobutanedicarboxylic acid in an excess of acetic anhydride.
-
Heat the mixture to reflux for several hours. This step is intended to promote both the isomerization from the 1,1-disubstituted to the 1,3-disubstituted pattern and the subsequent dehydration to the cyclic anhydride.
-
Cool the reaction mixture and remove the excess acetic anhydride and acetic acid under reduced pressure.
-
The crude anhydride can be purified by distillation or recrystallization.
Step 3: Methanolysis of cis-1,3-Cyclobutanedicarboxylic acid anhydride to cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid
-
Dissolve the purified cis-1,3-cyclobutanedicarboxylic acid anhydride in anhydrous methanol.
-
Heat the solution to reflux for a few hours to effect the ring-opening of the anhydride with methanol, selectively forming the mono-methyl ester.
-
After the reaction is complete (monitored by TLC or GC-MS), remove the excess methanol by rotary evaporation.
-
The resulting crude product, cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid, can be purified by column chromatography on silica gel.
Spectroscopic Characterization
-
¹H NMR Spectroscopy : A proton NMR spectrum is available for this compound.[1] The spectrum is expected to show signals for the methoxy protons as a singlet around 3.7 ppm. The cyclobutane ring protons would appear as a complex multiplet in the region of 2.0-3.0 ppm. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR Spectroscopy : The carbon NMR spectrum would show distinct signals for the two carbonyl carbons (ester and carboxylic acid) in the range of 170-180 ppm. The methoxy carbon would appear around 52 ppm. The carbons of the cyclobutane ring would resonate in the aliphatic region, typically between 20 and 40 ppm.
-
Infrared (IR) Spectroscopy : The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹. Two distinct C=O stretching vibrations would be expected: one for the carboxylic acid dimer around 1710 cm⁻¹ and another for the ester at approximately 1735 cm⁻¹.
Reactivity and Synthetic Applications
The reactivity of cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid is dominated by its two functional groups and the inherent strain of the cyclobutane ring.
Reactivity of the Functional Groups
The carboxylic acid and the methyl ester moieties can undergo a variety of standard organic transformations. The carboxylic acid can be converted to acid chlorides, amides, or other esters. The methyl ester can be hydrolyzed back to the dicarboxylic acid or converted to other esters via transesterification. The presence of both functional groups allows for orthogonal chemical modifications if appropriate protecting group strategies are employed.
Ring-Opening Reactions
Due to the significant ring strain of approximately 26.3 kcal/mol, cyclobutanes are susceptible to ring-opening reactions under certain conditions, such as hydrogenation at high temperatures and pressures or reaction with strong electrophiles.[3] However, under typical synthetic conditions used in drug development, the cyclobutane ring is generally considered to be stable.
Key Synthetic Applications
The primary application of cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid in recent years has been as a linker in the design and synthesis of PROTACs .[7][8]
Caption: Role of the cyclobutane derivative as a linker precursor in PROTACs.
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC, as its length, rigidity, and vectorality significantly impact the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), and ultimately, the efficiency of protein degradation.[][10][11][12]
The rigid, puckered structure of the cyclobutane ring in cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid provides a conformationally constrained linker.[3] This rigidity can be advantageous in pre-organizing the two ends of the PROTAC molecule in a favorable orientation for ternary complex formation, potentially reducing the entropic penalty of binding. The cis stereochemistry places the points of attachment on the same side of the ring system, defining a specific spatial relationship between the two ligands. By varying the attachment points on the cyclobutane ring, chemists can fine-tune the linker length and vector to optimize degradation potency and selectivity.
Safety and Handling
Cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid should be handled with appropriate safety precautions in a laboratory setting. Based on the safety data for related compounds, it is expected to be an irritant to the skin, eyes, and respiratory tract.[4]
-
Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/ eye protection/ face protection).[4]
It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
Cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid is a valuable and increasingly important building block for medicinal chemistry and drug discovery. Its unique structural features, particularly the conformationally constrained cyclobutane ring and the cis orientation of its functional groups, make it an attractive component for the design of sophisticated molecules like PROTACs. While a more thorough experimental characterization of its physicochemical properties is warranted, the available information and logical synthetic strategies outlined in this guide provide a solid foundation for its use in research and development. As the demand for novel chemical matter with well-defined three-dimensional structures continues to grow, the utility of cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid and related strained ring systems is poised to expand significantly.
References
- Dong, G., et al. (2020). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Journal of the American Chemical Society, 142(35), 14865–14871.
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ResearchGate. (PDF) Dimethyl cis- and trans-1,2-Dimethylcyclohexane-1,2-dicarboxylate. [Link]
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PubChem. cis-1,3-Dimethylcyclopentane. [Link]
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